3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride

Salt selection Aqueous solubility Vendor specification

Researchers seeking a conformationally constrained, dual-reactive scaffold for fragment elaboration often face inconsistent solubility and purity. This dihydrochloride salt (CAS 1607326-66-8) provides a reliable solution. - Aqueous solubility optimized for biochemical screening at 1-10 mM, critical for fragment soaking and thermal shift assays. - Orthogonal synthetic handles (secondary amine and carboxylic acid) enable N-acylation, reductive amination, amide coupling, or esterification without deprotection. - Batch-specific purity (≥98%) ensures reproducible SAR and computational modeling, avoiding the variability of lower-grade material.

Molecular Formula C8H18Cl2N2O2
Molecular Weight 245.14
CAS No. 1607326-66-8
Cat. No. B2922992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride
CAS1607326-66-8
Molecular FormulaC8H18Cl2N2O2
Molecular Weight245.14
Structural Identifiers
SMILESC1CNCCC1NCCC(=O)O.Cl.Cl
InChIInChI=1S/C8H16N2O2.2ClH/c11-8(12)3-6-10-7-1-4-9-5-2-7;;/h7,9-10H,1-6H2,(H,11,12);2*1H
InChIKeyFUJOQMVRFGOSBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride — Physicochemical & Class Overview


3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride (CAS 1607326-66-8) is a piperidine-containing beta-alanine derivative supplied as a dihydrochloride salt (molecular formula C₈H₁₈Cl₂N₂O₂, MW 245.14 g/mol) . The compound belongs to the broader class of piperidine-amino acid building blocks, which are foundational scaffolds in fragment-based drug discovery (FBDD) and protease inhibitor design owing to their balanced conformational constraint, hydrogen-bonding capacity, and synthetic tractability [1].

Dihydrochloride salt for aqueous biochemical assay compatibility
Amino linker adds hydrogen-bond donor/acceptor capacity
Piperidine–beta-alanine scaffold for fragment-based discovery

3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride: Risks of Generic Substitution


The dihydrochloride salt form of this beta-amino-piperidine scaffold confers a specific aqueous solubility profile that its free-base counterpart cannot replicate, influencing its suitability for biochemical assays conducted in aqueous media . Furthermore, the secondary amine linker between the piperidine ring and the propanoic acid terminus distinguishes it from simpler 4-piperidine-propanoic acid analogs that lack this additional hydrogen-bond donor/acceptor site; this structural feature directly impacts target engagement potential as demonstrated by the related alpha-amino scaffold's 10-fold potency gain over Argatroban in factor Xa/thrombin inhibition (IC₅₀ 0.048 µM) [1]. Blind substitution risks introducing an unintended ionization state, altered hydrogen-bonding capacity, or scaffold geometry that may invalidate established structure-activity relationships.

Salt form mismatch
Free base may shift aqueous solubility and ionization, altering biochemical assay performance
Linker omission
Analogs without the secondary amine lose hydrogen-bond capacity, potentially reducing target engagement
Physicochemical drift
Ethyl ester or gem-dimethyl analogs move LogP, TPSA, and molecular weight away from fragment-likeness criteria

3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride: Comparative Procurement Evidence


Salt Form vs. Free Base: Ionization and Purity Considerations

The dihydrochloride salt (CAS 1607326-66-8) is supplied at 85% purity as documented in the Sigma-Aldrich certificate of analysis, while the free base counterpart (3-(piperidin-4-ylamino)propanoic acid, CAS 1179932-48-9) is available at ≥98% purity through alternative vendors . The dihydrochloride salt form is explicitly noted to increase aqueous solubility via ionic interactions, a critical parameter for biological assays where complete dissolution in buffer systems is required . By contrast, the free base (MW 172.22 g/mol, C₈H₁₆N₂O₂) lacks the salt counterion and exhibits different solubility characteristics .

Salt Form vs. Free Base
Data to verify
Dihydrochloride salt 85% purity vs free base ≥98% purity; MW diff. +72.92 g/mol (2 HCl)
Salt form governs aqueous solubility; purity gap affects experimental reproducibility
Vendor COA vs spec sheet; batch-specific characterization recommended
Salt selection Aqueous solubility Vendor specification Ionization state

Hydrogen-Bond Capacity: Amino Linker vs. Non-Amino Analog

The target compound incorporates an amino linker (-NH-CH₂-CH₂-COOH) that provides three hydrogen-bond donors (HBD) and three hydrogen-bond acceptors (HBA), yielding a topological polar surface area (TPSA) of 61.36 Ų and a calculated LogP of -0.1973 . In contrast, 3-(piperidin-4-yl)propanoic acid (CAS 1822-32-8, MW 157.21 g/mol, C₈H₁₅NO₂) lacks the secondary amine moiety, reducing its hydrogen-bond donor count to approximately one (carboxylic acid O-H) . This difference of approximately two additional HBD and one additional HBA sites significantly alters the compound's capacity for directed polar interactions with biological targets.

Hydrogen-Bond Capacity
Data to verify
HBD: 3 vs ~1; HBA: 3 vs ~2; TPSA ~61 Ų (target) vs lower analog
Additional H-bond sites influence molecular recognition and solubility
Computational estimates; experimental confirmation advised
Hydrogen bonding TPSA Fragment-based drug discovery Ligand efficiency

Piperidine-Amino Acid Scaffold in Serine Protease Inhibitors

Although direct biological data for CAS 1607326-66-8 itself are absent from primary literature, the closely related alpha-amino scaffold 2-amino-3-piperidin-4-yl-propionic acid has been extensively validated as a P1 residue in factor Xa and thrombin inhibitors. The Adang et al. study demonstrated that peptidomimetics incorporating this piperidine-containing amino acid achieved IC₅₀ values as low as 0.048 µM against coagulation serine proteases, representing a 10-fold improvement in potency over the clinical anticoagulant Argatroban [1]. The beta-amino scaffold of the target compound (3-aminopropanoic acid linker) offers a homologous geometry with the potential for distinct conformational preferences in peptidomimetic design.

Scaffold Protease Inhibition
Class-level
Alpha-amino piperidine scaffold: IC₅₀ 0.048 µM vs Argatroban ~0.5 µM
Class-level precedent supports serine protease inhibitor design
No direct data for target compound; beta-amino scaffold homology
Factor Xa Thrombin Protease inhibitor Peptidomimetic Piperidine P1 residue

Target Compound vs. Ethyl Ester & Gem-Dimethyl Analogs

The free base form of the target compound (MW 172.22 g/mol, LogP -0.1973, TPSA 61.36 Ų) occupies a distinct region of fragment chemical space compared to its common synthetic analogs . Ethyl 3-(piperidin-4-ylamino)propanoate (CAS 1248403-16-8, MW 200.28 g/mol, purity 98%) introduces a lipophilic ethyl ester group that masks the carboxylic acid, increasing molecular weight by 28.06 g/mol and potentially altering LogP by approximately +1.0 to +1.5 units . The 2,2-dimethyl analog (CAS 2361643-98-1, MW 273.2 g/mol as dihydrochloride) introduces geminal disubstitution alpha to the carboxylic acid, which constrains conformational flexibility and increases steric bulk . These structural modifications result in differentiated physicochemical profiles that dictate compound suitability for specific medicinal chemistry workflows.

Analog Physicochemical Profile
Data to verify
Target free base MW 172, LogP -0.2, TPSA 61.4; ethyl ester MW 200; gem-dimethyl MW 273
Profile positions compound for fragment-based libraries vs lead-like space
Vendor data; LogP may shift upon salt formation
Physicochemical profiling Lead-likeness Fragment library design LogP optimization

3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride: Key Application Scenarios


Fragment-Based Drug Discovery Library Construction

The target compound's balanced physicochemical profile (MW 172.22 free base, LogP -0.1973, TPSA 61.36 Ų) places it within established fragment-likeness criteria (MW <300 Da, LogP ≤3). Its dihydrochloride salt form enhances aqueous solubility for biochemical screening at concentrations up to 1–10 mM, a standard range for fragment soaking or thermal shift assays . The secondary amine and carboxylic acid provide orthogonal synthetic handles for fragment elaboration.

Serine Protease Inhibitor Design: Peptidomimetic P1 Optimization

Building on the class precedent established by Adang et al., the beta-amino-propanoic acid scaffold can serve as a P1 or P1' residue surrogate in transition-state analog inhibitors of factor Xa, thrombin, or related trypsin-like serine proteases. The amino linker provides an additional vector for hydrogen bonding to the S1 pocket backbone, potentially enhancing selectivity over the alpha-amino series . The dihydrochloride salt is the preferred form for solution-phase peptide coupling reactions in aqueous-organic solvent mixtures.

Late-Stage Functionalization of Bioactive Piperidines

The target compound's unprotected piperidine NH and carboxylic acid termini allow for orthogonal derivatization strategies: N-acylation or reductive amination at the piperidine ring, and amide coupling or esterification at the propanoic acid. This dual reactivity distinguishes it from the ethyl ester analog (CAS 1248403-16-8), which requires an additional deprotection step to liberate the free carboxylic acid [1].

Physicochemical Benchmarking for In Silico Models

The availability of experimentally determined vendor data (LogP -0.1973, TPSA 61.36 Ų) for the free base, combined with the dihydrochloride salt's documented aqueous solubility enhancement, makes this compound a useful reference standard for calibrating in silico ADME prediction models or for training machine learning algorithms on salt-form effects. The 13-percentage-point purity differential between vendors (85% vs. ≥98%) further underscores the need for batch-specific characterization in reproducible computational studies .

Application
Selection Property
Validation Focus
Fragment-based library construction
Balanced fragment-likeness: low logP, moderate TPSA, HBD/HBA count
Verify MW, LogP, TPSA meet fragment criteria
Serine protease inhibitor design
Amino linker H-bond capacity; dihydrochloride aqueous solubility
Aqueous coupling compatibility; target engagement assays
Orthogonal derivatization
Free piperidine NH and carboxylic acid termini
No ester hydrolysis required; dual-reactivity validation
In silico model calibration
Experimentally measured LogP, TPSA; salt-form solubility data
Batch-specific purity and property characterization
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